molecular formula C12H12BrNO B13233576 1-Bromo-3-(1-isocyanatocyclopentyl)benzene

1-Bromo-3-(1-isocyanatocyclopentyl)benzene

Cat. No.: B13233576
M. Wt: 266.13 g/mol
InChI Key: CLXISADLHKUZNJ-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-isocyanatocyclopentyl)benzene is an organic compound with the molecular formula C12H12BrNO. It is a derivative of bromobenzene, where the bromine atom is substituted at the 1-position of the benzene ring, and an isocyanatocyclopentyl group is attached at the 3-position. This compound is used primarily in research and development within the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(1-isocyanatocyclopentyl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1-isocyanatocyclopentyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition: Reagents such as primary amines or alcohols can be used, typically under mild conditions.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Addition: Products include urea derivatives when reacted with amines and carbamates when reacted with alcohols.

Scientific Research Applications

1-Bromo-3-(1-isocyanatocyclopentyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific properties.

    Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-isocyanatocyclopentyl)benzene involves its reactivity due to the presence of both the bromine atom and the isocyanate group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isocyanate group can undergo nucleophilic addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.

    Cyclopentyl Isocyanate: Contains the isocyanate group attached to a cyclopentyl ring but lacks the benzene ring.

    1-Bromo-3-nitrobenzene: Similar in structure but with a nitro group instead of an isocyanate group.

Uniqueness

1-Bromo-3-(1-isocyanatocyclopentyl)benzene is unique due to the combination of the bromine atom and the isocyanate group on the benzene ring, providing distinct reactivity and making it valuable in specialized research applications.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-bromo-3-(1-isocyanatocyclopentyl)benzene

InChI

InChI=1S/C12H12BrNO/c13-11-5-3-4-10(8-11)12(14-9-15)6-1-2-7-12/h3-5,8H,1-2,6-7H2

InChI Key

CLXISADLHKUZNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Br)N=C=O

Origin of Product

United States

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